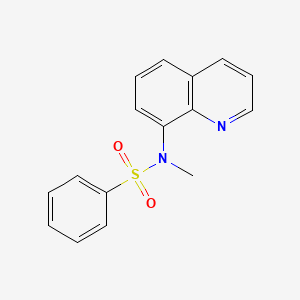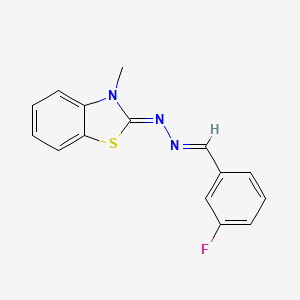![molecular formula C12H14ClNO5S B5579674 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid](/img/structure/B5579674.png)
2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of similar benzoic acid derivatives often involves multi-step chemical processes. A common approach might include starting from chlorinated nitrotoluene compounds, followed by a series of reactions such as reduction, acylation, oxidation, and hydrolysis to achieve the desired benzoic acid derivative. The total yield from such processes can be significant, indicating the feasibility of synthesizing complex benzoic acid compounds, including 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, through well-established chemical pathways (Qu Jian, 2007).
Molecular Structure Analysis
Molecular structure analysis of benzoic acid derivatives reveals intricate details such as the orientation of functional groups and intermolecular interactions. For example, in some benzoic acid compounds, carboxyl groups can exhibit distinct twisting away from the attached aromatic rings, influencing the compound's overall geometry and reactivity. Hydrogen bonding plays a crucial role in stabilizing the molecular structure, leading to the formation of specific motifs and chains in the crystal lattice (M. Hemamalini & H. Fun, 2010).
Chemical Reactions and Properties
Benzoic acid derivatives undergo various chemical reactions, including sulfonylation, which introduces sulfonyl groups into the aromatic ring, significantly altering the compound's chemical properties. The use of copper-mediated reactions for sulfonylation of benzoic acid derivatives is a notable method, achieving excellent regioselectivity and good yields. Such reactions underscore the reactivity of the benzoic acid core towards functional group modifications, which is likely applicable to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid as well (Jidan Liu et al., 2015).
Wissenschaftliche Forschungsanwendungen
Electrochemical Behavior and Kinetic Studies
Researchers have studied the electrochemical behavior and kinetics of related benzoic acid derivatives, providing insights into the chemical properties and reactions of compounds similar to 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid. These studies offer a foundation for understanding its reactivity and potential applications in chemical synthesis and environmental remediation. For instance, the electrochemical reduction of azo bond-containing benzoic acids has been explored, highlighting the impact of sulfo substituents and solution pH on electrochemical behavior, ultimately leading to the production of amino salicylic acid and sulfanilic acid (Mandić, Nigović, & Šimunić, 2004) [https://consensus.app/papers/mechanism-kinetics-cleavage-bond-mandić/1a03d230423b555ca973b2774ecdbb9c/?utm_source=chatgpt].
Analytical and Detection Methods
The sensitivity and selectivity of spectrophotometric methods for determining furosemide in human urine and pharmaceuticals have been enhanced using diazocoupling reactions. This research underlines the compound's utility in developing analytical techniques for detecting and quantifying pharmaceutical substances in various matrices, thereby supporting quality control and pharmacokinetic studies (Tharpa, Basavaiah, & Vinay, 2010) [https://consensus.app/papers/diazocoupling-reaction-determination-furosemide-spiked-tharpa/005f6f360c6855039dee5b236bb697c0/?utm_source=chatgpt].
Oxidation Studies and Reaction Mechanisms
The oxidation processes involving 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid have been studied, providing insights into the compound's reactivity and the formation of oxidation products such as furfuraldehyde. These findings have implications for understanding the metabolic pathways of the compound and its environmental degradation (Angadi & Tuwar, 2010) [https://consensus.app/papers/oxidation-fursemide-diperiodatocuprateiii-aqueous-angadi/4f24e4d7711357bab1e1f232504aa186/?utm_source=chatgpt].
Antibacterial Activity of Related Compounds
Investigations into the antibacterial activity of Schiff bases derived from 4-aminobenzoic acid, which shares structural similarities with 2-chloro-5-{[(tetrahydro-2-furanylmethyl)amino]sulfonyl}benzoic acid, have identified potential applications in developing new antibacterial agents. These studies contribute to the search for novel compounds with antimicrobial properties (Parekh, Inamdhar, Nair, Baluja, & Chanda, 2005) [https://consensus.app/papers/synthesis-activity-schiff-bases-derived-4aminobenzoic-parekh/61ba695192d05c34937e84e21c0bff37/?utm_source=chatgpt].
Eigenschaften
IUPAC Name |
2-chloro-5-(oxolan-2-ylmethylsulfamoyl)benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO5S/c13-11-4-3-9(6-10(11)12(15)16)20(17,18)14-7-8-2-1-5-19-8/h3-4,6,8,14H,1-2,5,7H2,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASFFPDMUDMTLH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNS(=O)(=O)C2=CC(=C(C=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(3-hydroxy-3-methylbutyl)-N-(5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)benzamide](/img/structure/B5579599.png)

![N-[2-(4-pyridinyl)-1,3-benzoxazol-5-yl]-2-thiophenecarboxamide](/img/structure/B5579624.png)
![2-[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)thio]-N,N-dimethylacetamide](/img/structure/B5579640.png)


![3-{[benzyl(methyl)amino]methyl}-2-methyl-4-quinolinol](/img/structure/B5579669.png)
![2-{[5-(3-fluorophenyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-(5-methyl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B5579676.png)
![5-[(7-fluoro-2-methyl-1H-indol-3-yl)acetyl]-N,N-dimethyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine-3-carboxamide](/img/structure/B5579677.png)
![benzyl [(3-cyano-6-ethyl-5-methyl-2-pyridinyl)thio]acetate](/img/structure/B5579683.png)
![N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)-4-biphenylcarboxamide](/img/structure/B5579685.png)
![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-methoxy-4-methylbenzamide](/img/structure/B5579687.png)
![2-methyl-4-(4-methyl-1-piperazinyl)-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyrimidine](/img/structure/B5579695.png)